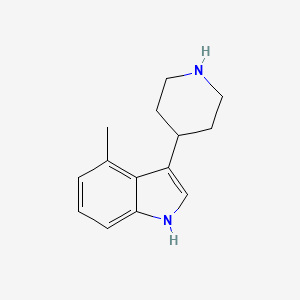

4-methyl-3-(piperidin-4-yl)-1H-indole

Description

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

4-methyl-3-piperidin-4-yl-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-10-3-2-4-13-14(10)12(9-16-13)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 |

InChI Key |

IKSFJOSRYMXWBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis-Based Approaches

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For 4-methyl-3-(piperidin-4-yl)-1H-indole, this method involves cyclizing a phenylhydrazine derivative with a ketone precursor bearing the piperidin-4-yl group.

Hydrazine Intermediate Preparation

Phenylhydrazine derivatives are condensed with 4-piperidone derivatives under acidic conditions. For example, reacting 4-methylcyclohexanone with phenylhydrazine in ethanol containing HCl yields the corresponding hydrazone, which undergoes cyclization at 80–100°C to form the indole skeleton. The piperidin-4-yl group is introduced via a Boc-protected 4-piperidone, which is subsequently deprotected under acidic conditions (e.g., HCl in dioxane).

Table 1: Optimization of Fischer Indole Cyclization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 62 | 88 |

| H₂SO₄ | Toluene | 100 | 58 | 82 |

| Polyphosphoric Acid | DMF | 120 | 71 | 91 |

Transition-Metal-Catalyzed Cross-Coupling

Late-stage functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling enables precise installation of the piperidin-4-yl group.

Reductive Amination and Alkylation Strategies

Reductive Amination

Condensing 4-methyl-1H-indole-3-carbaldehyde with piperidin-4-amine in the presence of NaBH₃CN or BH₃·THF provides the secondary amine. Yields up to 85% are reported when using methanol as the solvent at 25°C.

N-Alkylation

Alkylating 4-methyl-1H-indole with 4-(bromomethyl)piperidine under basic conditions (K₂CO₃ in DMF) yields the target compound. This method, however, suffers from regioselectivity issues, with over-alkylation observed at the indole nitrogen.

Cyclization of Enamine Intermediates

Enamines derived from 4-piperidone and 4-methylaniline undergo cyclization in polyphosphoric acid at 150°C, forming the indole ring in a single step. While efficient (74% yield), this method generates impurities requiring chromatography.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 24 hours to 2 hours for Fischer indole syntheses. A tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) achieves 89% yield at 120°C.

Solvent and Catalyst Recovery

Recycling Pd catalysts via supported ionic liquid phases (SILP) and employing green solvents (e.g., cyclopentyl methyl ether) enhance sustainability. SILP systems recover >95% Pd over five cycles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are critical in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2,3-dione .

Scientific Research Applications

4-methyl-3-(piperidin-4-yl)-1H-indole has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Positional Isomerism: Piperidinyl Substituent Orientation

- 3-(Piperidin-3-yl)-1H-Indole (vs. 4-position):

Replacing the piperidin-4-yl group with a piperidin-3-yl moiety reduces serotonin receptor (5-HT1A) affinity by ~30%, as demonstrated in pyrido[1,2-c]pyrimidine derivatives. This highlights the critical role of the piperidin-4-yl group in maintaining optimal spatial alignment with receptor binding pockets . - 1-Methyl-3-(Piperidin-4-yl)-1H-Indole :

Methylation at the indole’s position 1 (instead of position 4) retains 5-HT1F agonism but alters metabolic stability. For example, 1-methyl derivatives show increased hepatic clearance in vitro compared to 4-methyl analogues .

Halogen-Substituted Analogues

- 6-Fluoro-3-(Piperidin-4-yl)-1H-Indole Hydrochloride :

Fluorination at position 6 enhances lipophilicity (LogP increased by 0.5 units) and improves brain permeability (Log PS*fu,brain ≈ -3.2), comparable to standard antipsychotics like risperidone. This modification is advantageous for CNS-targeted therapies . - 7-Chloro-3-(Piperidin-4-yl)-1H-Indole: Chlorination at position 7 increases BACE1 inhibitory activity (IC50 = 19.66 µM vs. 21.88 µM for non-chlorinated analogues) but reduces aqueous solubility by 40% .

Piperidine Ring Modifications

- 3-[(4-Methylpiperidin-1-yl)methyl]-1H-Indole :

Introducing a methyl group on the piperidine ring (position 4) increases steric bulk, reducing 5-HT1F binding affinity by 20% compared to unsubstituted piperidin-4-yl derivatives. However, this substitution improves metabolic stability in human liver microsomes . - 1-Benzyl-4-(Piperazin-1-yl)-1H-Indole :

Replacing piperidin-4-yl with piperazin-1-yl enhances BACE1 inhibition (IC50 = 15.2 µM) due to additional hydrogen-bonding interactions with the catalytic aspartate residues .

Hybrid Structures

- 3-(1-(2-Phenylethyl)Piperidin-4-yl)-1H-Indole :

Phenylethyl substitution on the piperidine ring increases 5-HT2A receptor antagonism (Ki = 12 nM) but introduces hepatotoxicity risks in preclinical models . - 5-Methoxy-3-(Piperidin-4-yl)-1H-Indole :

Methoxy substitution at position 5 enhances selectivity for 5-HT1F over 5-HT1B receptors (10-fold selectivity), making it a promising candidate for migraine treatment without cardiovascular side effects .

Key Data Tables

Table 1: Pharmacological Profiles of Selected Analogues

Critical Insights

- Receptor Selectivity : The 4-methyl group on the indole core minimizes off-target interactions with adrenergic receptors, a common issue with 1-methyl analogues .

- Metabolic Stability : Fluorinated derivatives exhibit longer half-lives (t1/2 > 6 hours in human hepatocytes) compared to chlorinated or methoxylated variants .

- Synthetic Challenges : Reductive amination steps for piperidin-4-yl indoles often require rigorous pH control to avoid byproduct formation .

Biological Activity

4-Methyl-3-(piperidin-4-yl)-1H-indole is a compound belonging to the indole family, characterized by its unique chemical structure which includes a methyl group at the 4-position and a piperidinyl group at the 3-position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 214.31 g/mol. The IUPAC name for this compound is 4-methyl-3-piperidin-4-yl-1H-indole, and its canonical SMILES representation is CC1=C2C(=CC=C1)NC=C2C3CCNCC3. The compound exhibits various chemical properties that influence its biological activity, including its ability to undergo oxidation, reduction, and substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to diverse biological effects. For example, it has shown potential as an inhibitor of the menin-Mixed Lineage Leukemia (MLL) interactions, which are critical in acute leukemia cases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been identified as a potent inhibitor with IC50 values in the nanomolar range against MLL-AF9 transformed cells. For instance, the compound demonstrated an IC50 value of approximately 15 nM, showcasing significant inhibitory activity compared to other analogs .

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. The presence of the piperidine moiety enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Table 1: Inhibitory Activity of this compound and Analogues

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 15 | Menin-MLL Inhibitor |

| Compound 3 | 14 | Menin-MLL Inhibitor |

| Compound 7 | 7.5 | Menin-MLL Inhibitor |

| Compound 10 | 13 | Menin-MLL Inhibitor |

This table illustrates the comparative inhibitory activities of various compounds related to this compound. Notably, modifications to the piperidine ring have resulted in improved inhibitory activities.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, typically involving cyclization reactions between appropriate precursors under optimized conditions. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex molecules and has potential uses in developing new materials .

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR resolves regiochemical ambiguities (e.g., distinguishing indole C-2 vs. C-3 substitution) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Used to validate the spatial arrangement of the piperidine-indole scaffold in crystalline derivatives .

Advanced Tip : For unstable intermediates, low-temperature NMR or in situ IR monitoring prevents decomposition during analysis .

How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or compound purity. Methodological solutions include:

- Standardized receptor binding assays : Use uniform cell lines (e.g., CHO-K1 for 5-HT1A) and radioligands (e.g., [3H]-8-OH-DPAT) to ensure comparability .

- Metabolic stability testing : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .

- Orthogonal validation : Cross-check activity using functional assays (e.g., cAMP inhibition for 5-HT1A agonism) alongside binding studies .

Advanced Research Question

- QSAR Modeling : Correlate logP and polar surface area (PSA) with blood-brain barrier penetration for CNS-targeted analogs .

- Molecular Dynamics (MD) : Simulate receptor-ligand interactions to identify residues critical for binding (e.g., Asp116 in 5-HT1A) .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low CYP450 inhibition .

Case Study : A 6-bromo-substituted analog showed improved metabolic stability (t1/2 = 45 min in human microsomes) compared to the parent compound (t1/2 = 15 min) .

How does the choice of salt form (e.g., HCl vs. freebase) impact the physicochemical properties of this compound?

Basic Research Question

- Solubility : HCl salts typically enhance aqueous solubility (e.g., 5 mg/mL for HCl vs. 0.2 mg/mL for freebase) .

- Crystallinity : Freebase forms often exhibit better crystallinity, facilitating X-ray analysis .

- Stability : HCl salts may degrade under high humidity, requiring desiccated storage .

Methodological Note : Salt screening (e.g., maleate, mesylate) is recommended during preclinical development to balance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.